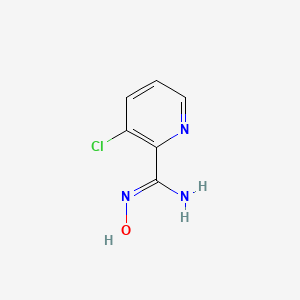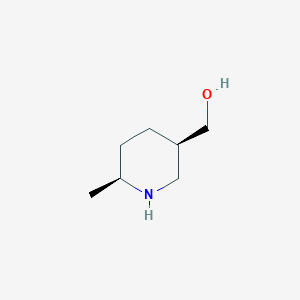
Ethyl 6-amino-2,3,4-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-2,3,4-trimethoxybenzoate is an organic compound with the molecular formula C12H17NO5. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group at the 6th position, and three methoxy groups at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2,3,4-trimethoxybenzoate typically involves the esterification of 6-amino-2,3,4-trimethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 6-amino-2,3,4-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Ethyl 6-amino-2,3,4-trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 6-amino-2,3,4-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 6-amino-2,3,4-trimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxy groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
Ethyl 2,4,5-trimethoxybenzoate: Similar structure but lacks the amino group at the 6th position.
Ethyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the amino group and has methoxy groups at different positions.
Uniqueness
Ethyl 6-amino-2,3,4-trimethoxybenzoate is unique due to the presence of the amino group at the 6th position, which can significantly alter its chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C12H17NO5 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
ethyl 6-amino-2,3,4-trimethoxybenzoate |
InChI |
InChI=1S/C12H17NO5/c1-5-18-12(14)9-7(13)6-8(15-2)10(16-3)11(9)17-4/h6H,5,13H2,1-4H3 |
InChIキー |
WQJHCYMERPBJPG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=C(C=C1N)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)

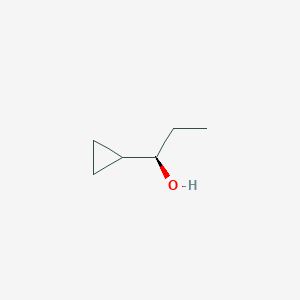
![1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)

![tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B13067168.png)

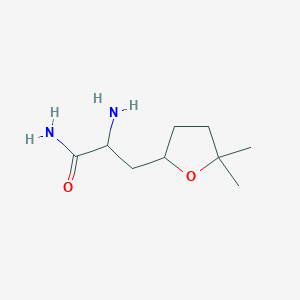

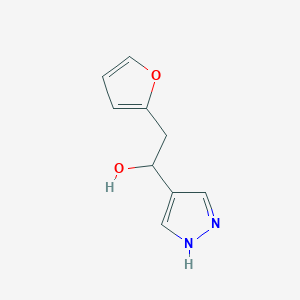
![[4-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13067187.png)
